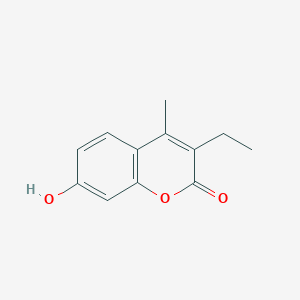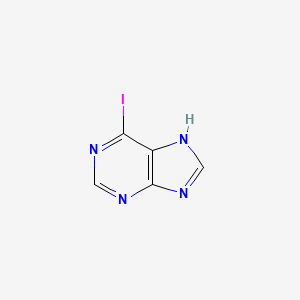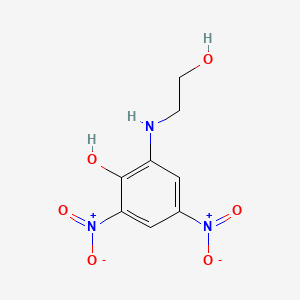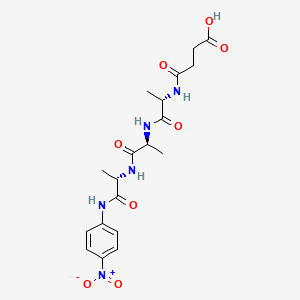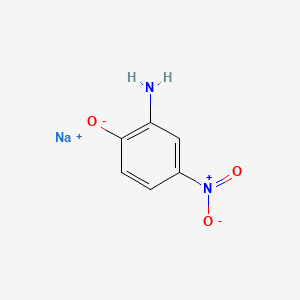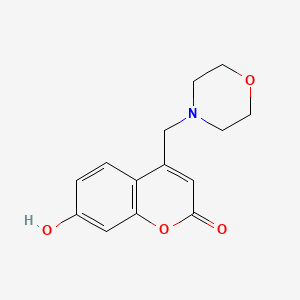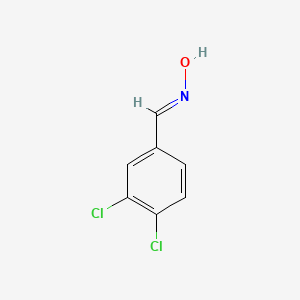
3,4-Dichlorobenzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobenzaldehyde oxime: is an organic compound with the molecular formula C7H5Cl2NO . It is derived from 3,4-dichlorobenzaldehyde through the formation of an oxime group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3,4-dichlorobenzaldehyde oxime typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:
3,4-Dichlorobenzaldehyde+Hydroxylamine Hydrochloride→3,4-Dichlorobenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dichlorobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for hydrolysis reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde derivatives.
科学研究应用
Chemistry: 3,4-Dichlorobenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of amides, nitriles, and other functionalized derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been explored for its potential antibacterial and antifungal properties .
Medicine: Although not widely used in medicine, this compound has shown potential in preliminary studies as an antimicrobial agent. Further research is needed to explore its therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .
作用机制
The mechanism of action of 3,4-dichlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and proteins. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. This interaction can lead to the inhibition of enzyme activity, which is the basis for its potential antimicrobial properties .
相似化合物的比较
- 2,4-Dichlorobenzaldehyde oxime
- 3,4-Dichlorobenzaldehyde
- 4-Chlorobenzaldehyde oxime
- 3,4-Dichlorobenzyl alcohol
Comparison: 3,4-Dichlorobenzaldehyde oxime is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity compared to mono-chlorinated derivatives. This compound also exhibits higher stability and specific reactivity patterns, making it more suitable for certain applications in organic synthesis and industrial processes .
属性
CAS 编号 |
5331-92-0 |
|---|---|
分子式 |
C7H5Cl2NO |
分子量 |
190.02 g/mol |
IUPAC 名称 |
(NZ)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4- |
InChI 键 |
ROBIUDOANJUDHD-WMZJFQQLSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=N\O)Cl)Cl |
SMILES |
C1=CC(=C(C=C1C=NO)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C=NO)Cl)Cl |
| 5331-92-0 | |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




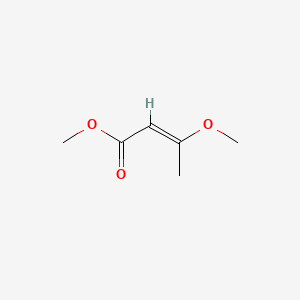
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)
